4-Acetyl-2-(2,4-dimethylphenoxy) pyridine
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Overview
Description
4-Acetyl-2-(2,4-dimethylphenoxy) pyridine is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . It is characterized by the presence of an acetyl group attached to a pyridine ring, which is further substituted with a 2,4-dimethylphenoxy group . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine typically involves the reaction of 2,4-dimethylphenol with 4-chloropyridine under basic conditions to form the intermediate 2-(2,4-dimethylphenoxy)pyridine . This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-(2,4-dimethylphenoxy) pyridine can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
4-Acetyl-2-(2,4-dimethylphenoxy) pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine involves its interaction with specific molecular targets and pathways. For instance, its acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The phenoxy group can interact with hydrophobic pockets in biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-2-(2,4-dimethylphenoxy) benzene
- 4-Acetyl-2-(2,4-dimethylphenoxy) toluene
- 4-Acetyl-2-(2,4-dimethylphenoxy) aniline
Uniqueness
4-Acetyl-2-(2,4-dimethylphenoxy) pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene, toluene, or aniline rings. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C15H15NO2/c1-10-4-5-14(11(2)8-10)18-15-9-13(12(3)17)6-7-16-15/h4-9H,1-3H3 |
InChI Key |
KIZMLAHTVWDCKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC=CC(=C2)C(=O)C)C |
Origin of Product |
United States |
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